6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Overview
Description
6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with a pyrazole moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the reaction of appropriate aminopyrazoles with pyrimidine derivatives. One common method is the Buchwald–Hartwig amination, which involves the coupling of chloropyrimidines with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, under basic conditions using cesium carbonate (Cs2CO3) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Buchwald–Hartwig amination and Suzuki–Miyaura coupling.
Bases: Cesium carbonate (Cs2CO3) is commonly used in these reactions.
Solvents: Organic solvents like dimethylformamide (DMF) and toluene are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing promise in cancer treatment due to its ability to arrest cell cycles and induce apoptosis in cancer cells.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, contributing to the understanding of cellular processes and disease mechanisms.
Pharmaceutical Development: It serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to reduced phosphorylation of downstream targets like retinoblastoma protein. This inhibition results in cell cycle arrest at the S and G2/M phases and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-substituted pyrimidine with potent CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A related scaffold used in kinase inhibitor development.
Uniqueness
6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its selectivity and potency as a CDK2 inhibitor compared to other similar compounds .
Properties
IUPAC Name |
6-pyrazol-1-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQXCJDLNSZZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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